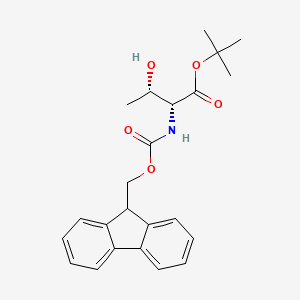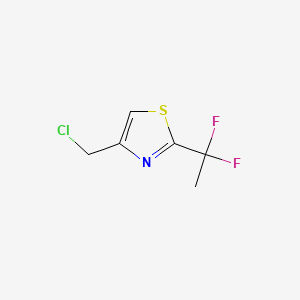
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring
准备方法
The synthesis of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with chloromethylating agents under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chloromethylation process. The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. Common reagents for these reactions include sodium azide and potassium thiocyanate.
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
-
Reduction Reactions: : Reduction of the difluoroethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
科学研究应用
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a wide range of scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
-
Medicine: : In medicinal chemistry, this compound serves as a precursor for the synthesis of drug candidates. Its unique structure allows for the exploration of new therapeutic agents.
-
Industry: : The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of 4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be compared with other thiazole derivatives to highlight its uniqueness:
-
This compound:
-
4-(Methyl)-2-(1,1-difluoroethyl)-1,3-thiazole: : Lacks the chloromethyl group, resulting in different reactivity and biological properties.
-
4-(Chloromethyl)-2-(ethyl)-1,3-thiazole: : Contains an ethyl group instead of a difluoroethyl group, affecting its chemical behavior and applications.
-
4-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-oxazole: : Similar structure but with an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
属性
分子式 |
C6H6ClF2NS |
|---|---|
分子量 |
197.63 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-4(2-7)3-11-5/h3H,2H2,1H3 |
InChI 键 |
AITXRLUAILXDGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CS1)CCl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


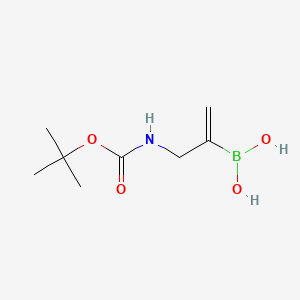
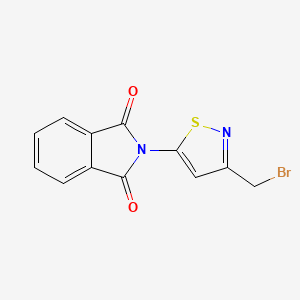
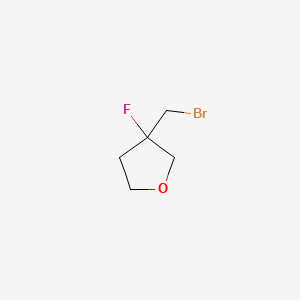

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
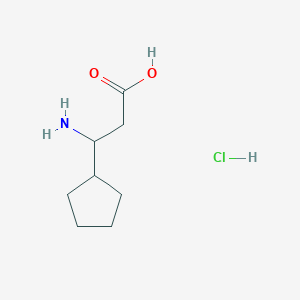
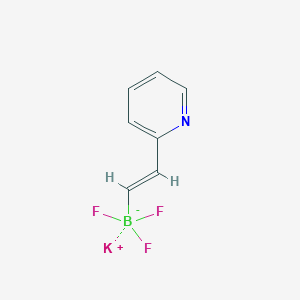
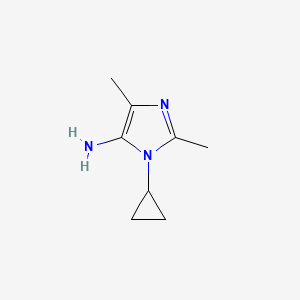
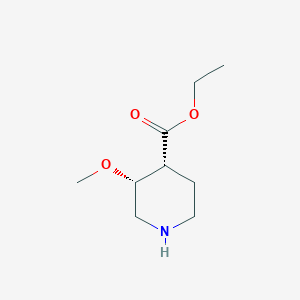
![Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B13464141.png)
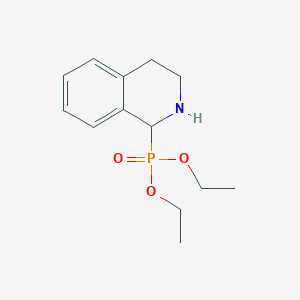

![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
